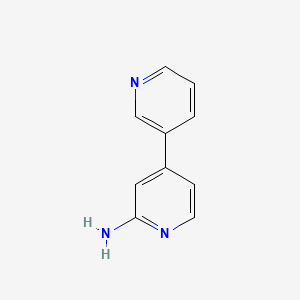

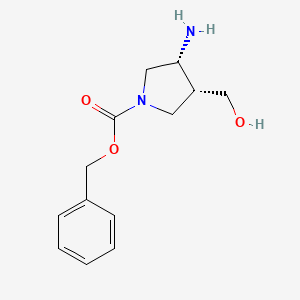

![molecular formula C22H36N4O9 B1283738 (4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1283738.png)

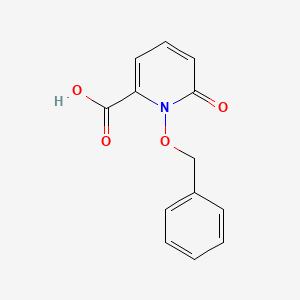

(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ac-VEID-CHO, également connu sous le nom d’acétyl-Val-Glu-Ile-Asp-aldéhyde, est un composé organique synthétique qui agit comme un inhibiteur dérivé de peptides des enzymes caspases. Les caspases sont une famille de protéases à cystéine impliquées dans l’apoptose (mort cellulaire programmée) et l’inflammation. Ac-VEID-CHO inhibe spécifiquement la caspase-6, la caspase-3 et la caspase-7, ce qui en fait un outil précieux pour la recherche scientifique, en particulier dans les études liées aux maladies neurodégénératives telles que la maladie d’Alzheimer et la maladie de Huntington .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’Ac-VEID-CHO implique la méthode de synthèse peptidique en phase solide (SPPS). Cette méthode permet l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Chargement de la résine : Le premier acide aminé est attaché à une résine solide.

Déprotection : Le groupe protecteur sur l’acide aminé est éliminé pour permettre l’ajout du prochain acide aminé.

Couplage : Le prochain acide aminé, protégé au niveau de son groupe amino, est activé et couplé à la chaîne peptidique en croissance.

Répétition : Les étapes 2 et 3 sont répétées jusqu’à ce que la séquence peptidique souhaitée soit obtenue.

Clivage et déprotection : Le peptide complet est clivé de la résine et tous les groupes protecteurs sont éliminés.

Méthodes de production industrielle

La production industrielle de l’Ac-VEID-CHO suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l’efficacité et la cohérence. Le processus implique des mesures de contrôle qualité rigoureuses pour garantir la pureté et l’activité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L’Ac-VEID-CHO subit principalement des réactions d’inhibition avec les enzymes caspases. Il forme une liaison covalente avec le résidu de cystéine catalytique du site actif de l’enzyme, inhibant ainsi son activité.

Réactifs et conditions courants

Réactifs : La synthèse de l’Ac-VEID-CHO implique des acides aminés avec des groupes protecteurs, des réactifs de couplage tels que la N,N’-diisopropylcarbodiimide (DIC) et des agents de déprotection comme l’acide trifluoroacétique (TFA).

Conditions : Les réactions sont généralement effectuées dans des conditions anhydres pour éviter l’hydrolyse et en présence de gaz inertes comme l’azote pour éviter l’oxydation.

Principaux produits

Le principal produit de la synthèse est l’Ac-VEID-CHO lui-même, qui est obtenu après les étapes finales de déprotection et de clivage. La pureté du produit est cruciale pour son efficacité en tant qu’inhibiteur des caspases .

Applications de recherche scientifique

L’Ac-VEID-CHO a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme outil pour étudier les mécanismes d’inhibition des caspases et pour développer de nouveaux inhibiteurs.

Biologie : Employé en biologie cellulaire pour étudier le rôle des caspases dans l’apoptose et d’autres processus cellulaires.

Médecine : Utilisé dans la recherche sur les maladies neurodégénératives telles que la maladie d’Alzheimer et la maladie de Huntington, où l’activité des caspases est impliquée dans la progression de la maladie.

Industrie : Appliqué dans le développement d’agents thérapeutiques ciblant les voies liées aux caspases .

Applications De Recherche Scientifique

Ac-VEID-CHO has several scientific research applications:

Chemistry: Used as a tool to study the mechanisms of caspase inhibition and to develop new inhibitors.

Biology: Employed in cell biology to investigate the role of caspases in apoptosis and other cellular processes.

Medicine: Utilized in research on neurodegenerative diseases such as Alzheimer’s disease and Huntington’s disease, where caspase activity is implicated in disease progression.

Industry: Applied in the development of therapeutic agents targeting caspase-related pathways .

Mécanisme D'action

L’Ac-VEID-CHO exerce ses effets en se liant au site actif des enzymes caspases. Le groupe aldéhyde de l’Ac-VEID-CHO forme une liaison covalente avec le résidu de cystéine catalytique du site actif de l’enzyme. Cette interaction inhibe la capacité de l’enzyme à cliver ses substrats, empêchant ainsi l’exécution de l’apoptose. L’inhibition est sélective pour la caspase-6, la caspase-3 et la caspase-7, avec des degrés de puissance variables .

Comparaison Avec Des Composés Similaires

Composés similaires

Ac-DEVD-CHO : Un inhibiteur spécifique de la caspase-3.

Z-VAD-FMK : Un inhibiteur à large spectre des caspases.

Q-VD-OPh : Un inhibiteur pan-caspase irréversible.

Unicité

L’Ac-VEID-CHO est unique dans son inhibition sélective de la caspase-6, de la caspase-3 et de la caspase-7. Sa spécificité la rend particulièrement utile dans les études où une inhibition sélective de ces caspases est requise. Contrairement aux inhibiteurs à large spectre, l’Ac-VEID-CHO permet des investigations plus ciblées sur les rôles des caspases spécifiques .

Propriétés

Formule moléculaire |

C22H36N4O9 |

|---|---|

Poids moléculaire |

500.5 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C22H36N4O9/c1-6-12(4)19(22(35)24-14(10-27)9-17(31)32)26-20(33)15(7-8-16(29)30)25-21(34)18(11(2)3)23-13(5)28/h10-12,14-15,18-19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32)/t12-,14-,15-,18-,19-/m0/s1 |

Clé InChI |

KYUFGGNCJRWMDN-GOYXDOSHSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |

Séquence |

VEID |

Synonymes |

Ac-VEID-CHO acetyl-Val-Ile-Asp-aldehyde acetyl-valyl-isoleucyl-aspartyl-aldehyde VEID-CHO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylbenzyl)thio]ethanol](/img/structure/B1283656.png)

![2-{[(Benzyloxy)carbonyl]amino}pent-4-ynoic acid](/img/structure/B1283668.png)

![tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B1283690.png)